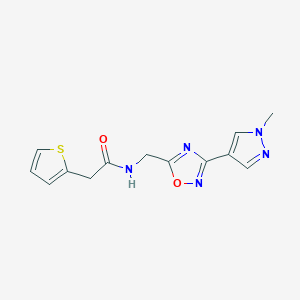![molecular formula C13H9NO3S B2711827 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462067-71-6](/img/structure/B2711827.png)
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is 1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid include a molecular weight of 259.28 and a molecular formula of C13H9NO3S . Additional properties such as solubility, melting point, and boiling point may be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been synthesized and characterized to explore their chemical properties and potential applications in organic chemistry. For instance, the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters demonstrates an efficient method for preparing these compounds, highlighting their antibacterial activity (Raghavendra, Naik, & Sherigara, 2006). This suggests their potential use in developing antimicrobial agents.
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid derivatives. For instance, the synthesis and evaluation of fused thieno-/furo-quinoline compounds for anti-tubercular activity have shown promising results, with some compounds displaying higher activity than existing drugs like ethambutol (Akula, Yogeeswari, Sriram, Jha, & Bhattacharya, 2016). This indicates the potential of these compounds in the treatment of tuberculosis.
Fluorescent Probes and Biomedical Analysis
The novel fluorophore 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence in a wide pH range of aqueous media, making it suitable for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004). Its stability and strong fluorescence under various conditions suggest its utility as a fluorescent labeling reagent in the detection of biological molecules.
Photobiological Studies and Photochemotherapeutic Agents
Research into novel angular furo and thieno-quinolinones for potential photochemotherapeutic applications has revealed certain derivatives with increased antiproliferative activity and decreased toxic side effects (Fossa, Mosti, Menozzi, Marzano, Baccichetti, & Bordin, 2002). These findings underscore the therapeutic potential of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid derivatives in the treatment of various diseases through photochemotherapy.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVNOSXZCMYLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)


![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)
![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)




![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)